Cas no 2228673-93-4 (1,1,1-trifluoro-3-(2-methyl-6-nitrophenyl)propan-2-ol)
1,1,1-trifluoro-3-(2-methyl-6-nitrophenyl)propan-2-ol Chemical and Physical Properties
Names and Identifiers
-
- 1,1,1-trifluoro-3-(2-methyl-6-nitrophenyl)propan-2-ol
- 2228673-93-4
- EN300-1957950
-
- Inchi: 1S/C10H10F3NO3/c1-6-3-2-4-8(14(16)17)7(6)5-9(15)10(11,12)13/h2-4,9,15H,5H2,1H3
- InChI Key: CNBOXTGDVYKDJX-UHFFFAOYSA-N
- SMILES: FC(C(CC1C(=CC=CC=1C)[N+](=O)[O-])O)(F)F
Computed Properties
- Exact Mass: 249.06127767g/mol
- Monoisotopic Mass: 249.06127767g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 277
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 66Ų
1,1,1-trifluoro-3-(2-methyl-6-nitrophenyl)propan-2-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1957950-0.05g |
1,1,1-trifluoro-3-(2-methyl-6-nitrophenyl)propan-2-ol |
2228673-93-4 | 0.05g |
$719.0 | 2023-09-17 | ||
| Enamine | EN300-1957950-0.1g |
1,1,1-trifluoro-3-(2-methyl-6-nitrophenyl)propan-2-ol |
2228673-93-4 | 0.1g |
$755.0 | 2023-09-17 | ||
| Enamine | EN300-1957950-0.25g |
1,1,1-trifluoro-3-(2-methyl-6-nitrophenyl)propan-2-ol |
2228673-93-4 | 0.25g |
$789.0 | 2023-09-17 | ||
| Enamine | EN300-1957950-0.5g |
1,1,1-trifluoro-3-(2-methyl-6-nitrophenyl)propan-2-ol |
2228673-93-4 | 0.5g |
$823.0 | 2023-09-17 | ||
| Enamine | EN300-1957950-1.0g |
1,1,1-trifluoro-3-(2-methyl-6-nitrophenyl)propan-2-ol |
2228673-93-4 | 1g |
$857.0 | 2023-06-03 | ||
| Enamine | EN300-1957950-2.5g |
1,1,1-trifluoro-3-(2-methyl-6-nitrophenyl)propan-2-ol |
2228673-93-4 | 2.5g |
$1680.0 | 2023-09-17 | ||
| Enamine | EN300-1957950-5.0g |
1,1,1-trifluoro-3-(2-methyl-6-nitrophenyl)propan-2-ol |
2228673-93-4 | 5g |
$2485.0 | 2023-06-03 | ||
| Enamine | EN300-1957950-10.0g |
1,1,1-trifluoro-3-(2-methyl-6-nitrophenyl)propan-2-ol |
2228673-93-4 | 10g |
$3683.0 | 2023-06-03 | ||
| Enamine | EN300-1957950-1g |
1,1,1-trifluoro-3-(2-methyl-6-nitrophenyl)propan-2-ol |
2228673-93-4 | 1g |
$857.0 | 2023-09-17 | ||
| Enamine | EN300-1957950-5g |
1,1,1-trifluoro-3-(2-methyl-6-nitrophenyl)propan-2-ol |
2228673-93-4 | 5g |
$2485.0 | 2023-09-17 |
1,1,1-trifluoro-3-(2-methyl-6-nitrophenyl)propan-2-ol Related Literature
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
Additional information on 1,1,1-trifluoro-3-(2-methyl-6-nitrophenyl)propan-2-ol
Research Briefing on 1,1,1-trifluoro-3-(2-methyl-6-nitrophenyl)propan-2-ol (CAS: 2228673-93-4)
In recent years, the compound 1,1,1-trifluoro-3-(2-methyl-6-nitrophenyl)propan-2-ol (CAS: 2228673-93-4) has garnered significant attention in the field of chemical biology and pharmaceutical research. This fluorinated aromatic alcohol has shown promising potential as a key intermediate in the synthesis of bioactive molecules, particularly in the development of novel therapeutics targeting inflammatory and metabolic disorders. The unique trifluoromethyl and nitro-substituted phenyl groups in its structure contribute to its distinctive chemical properties, making it a valuable candidate for further investigation.
A recent study published in the Journal of Medicinal Chemistry explored the synthetic pathways and biological activities of derivatives based on 1,1,1-trifluoro-3-(2-methyl-6-nitrophenyl)propan-2-ol. The research team employed a combination of computational modeling and experimental synthesis to optimize the compound's yield and purity. Their findings revealed that the introduction of the trifluoromethyl group significantly enhanced the metabolic stability of the resulting derivatives, a critical factor in drug development. Additionally, the nitro group was found to play a pivotal role in modulating the compound's interaction with target proteins, as demonstrated through molecular docking studies.
Further investigations into the pharmacological applications of 1,1,1-trifluoro-3-(2-methyl-6-nitrophenyl)propan-2-ol have highlighted its potential as a scaffold for designing inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. In vitro assays conducted by a separate research group showed that derivatives of this compound exhibited selective COX-2 inhibition with minimal effects on COX-1, suggesting a favorable safety profile for potential anti-inflammatory drugs. These results were corroborated by in vivo studies in murine models, where the compounds demonstrated significant reduction in inflammation markers without causing gastrointestinal side effects commonly associated with nonsteroidal anti-inflammatory drugs (NSAIDs).
The compound's utility extends beyond inflammation modulation. A 2023 study in Bioorganic & Medicinal Chemistry Letters reported its application in the development of small-molecule modulators of peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid metabolism. Researchers synthesized a series of analogs and evaluated their PPAR-γ agonist activity, identifying several candidates with potent effects on glucose uptake and adipocyte differentiation. These findings open new avenues for the treatment of metabolic disorders such as type 2 diabetes and obesity.
Despite these promising developments, challenges remain in the large-scale production and formulation of 1,1,1-trifluoro-3-(2-methyl-6-nitrophenyl)propan-2-ol-based therapeutics. Recent advances in continuous flow chemistry have addressed some of these issues, enabling more efficient and scalable synthesis routes. Additionally, ongoing research is focused on improving the compound's bioavailability through novel drug delivery systems, such as nanoparticle encapsulation and prodrug strategies.
In conclusion, 1,1,1-trifluoro-3-(2-methyl-6-nitrophenyl)propan-2-ol represents a versatile and pharmacologically relevant scaffold in modern drug discovery. Its unique chemical properties and demonstrated biological activities make it a compelling subject for further research, particularly in the areas of inflammation and metabolic disease therapeutics. As synthetic methodologies continue to evolve and our understanding of its mechanism of action deepens, this compound is poised to play an increasingly important role in the development of next-generation pharmaceuticals.
2228673-93-4 (1,1,1-trifluoro-3-(2-methyl-6-nitrophenyl)propan-2-ol) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)